(R)-Phenyllactyl-CoA

Anaerobic Microbiology Amino Acid Fermentation Enzyme Kinetics

Researchers studying anaerobic amino acid degradation require authentic (R)-Phenyllactyl-CoA with the correct (R)-stereochemistry and hydroxyl group. Generic acyl-CoAs or phenylacetyl-CoA fail to substitute due to the documented high specificity of FldA and FldBC enzymes. - Validated substrate for FldA (CoA-transferase) and FldBC (phenyllactyl-CoA dehydratase) kinetic assays - Essential for in vitro reconstitution of L-phenylalanine fermentation to phenylacetate/3-phenylpropionate - Suitable as LC-MS/MS analytical standard for metabolomic profiling of anaerobic consortia

Molecular Formula C30H44N7O18P3S
Molecular Weight 915.7 g/mol
Cat. No. B1249433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Phenyllactyl-CoA
Molecular FormulaC30H44N7O18P3S
Molecular Weight915.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)O)O
InChIInChI=1S/C30H44N7O18P3S/c1-30(2,24(41)27(42)33-9-8-20(39)32-10-11-59-29(43)18(38)12-17-6-4-3-5-7-17)14-52-58(49,50)55-57(47,48)51-13-19-23(54-56(44,45)46)22(40)28(53-19)37-16-36-21-25(31)34-15-35-26(21)37/h3-7,15-16,18-19,22-24,28,38,40-41H,8-14H2,1-2H3,(H,32,39)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t18-,19-,22-,23-,24+,28-/m1/s1
InChIKeyFKMUDVUPQINOSF-NHZRKUKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Phenyllactyl-CoA: Role in Metabolism and Biosynthesis


(R)-Phenyllactyl-CoA is an acyl-coenzyme A (acyl-CoA) derivative formed by the thioester linkage of (R)-phenyllactic acid and coenzyme A. It is a key intermediate in the anaerobic fermentation pathways of aromatic amino acids (L-phenylalanine, L-tyrosine, L-tryptophan) in certain bacteria and archaea . It is also a substrate for specific biosynthetic reactions, such as the formation of littorine, a precursor to tropane alkaloids . This compound is available as a high-purity research chemical, with a molecular weight of 915.69 g/mol and the molecular formula C30H44N7O18P3S .

Specificity of (R)-Phenyllactyl-CoA


Simple substitution with a generic acyl-CoA or even a structurally related analog such as phenylacetyl-CoA is not a valid approach. The specific (R)-stereochemistry and the hydroxyl group on the phenyllactyl moiety are crucial for its recognition and processing by highly specific enzymes like (R)-phenyllactate CoA-transferase (FldA) and phenyllactyl-CoA dehydratase (FldBC) . Studies have demonstrated that the enzyme system involved exhibits remarkable substrate specificity, acting only on (R)-3-(aryl)lactoyl-CoA derivatives . For example, the CoA-transferase FldA shows a clear preference for 3-phenylpropionate over (R)-phenyllactate, and fails to act on other common CoA donors . Furthermore, the compound's role in a unique, radical-based dehydration mechanism, which regenerates the cinnamoyl-CoA cofactor, is dependent on its precise molecular structure .

Evidence of (R)-Phenyllactyl-CoA Specificity


FldA CoA Acceptor Specificity

The cinnamoyl-CoA:phenyllactate CoA-transferase (FldA), the enzyme responsible for producing (R)-Phenyllactyl-CoA, does not treat all CoA acceptors equally. Data from MetaCyc indicates a clear quantitative preference in vitro, establishing a hierarchy of substrate efficacy. This differential affinity directly impacts the efficiency of (R)-Phenyllactyl-CoA production in enzymatic assays .

Anaerobic Microbiology Amino Acid Fermentation Enzyme Kinetics CoA-transferase

Cinnamoyl-CoA Prosthetic Group Efficiency

Unlike simple acyl-CoA compounds that are consumed stoichiometrically, cinnamoyl-CoA acts as a true catalyst in the phenyllactate dehydratase system. Its efficiency in driving the dehydration of phenyllactate is quantitatively superior to a non-catalytic alternative. This catalytic turnover is a key differentiator for the pathway in which (R)-Phenyllactyl-CoA participates .

Bioenergetics Enzyme Mechanism Anaerobic Metabolism

FldBC Dehydratase Specificity

The downstream enzyme, phenyllactyl-CoA dehydratase (FldBC), is not a general acyl-CoA dehydratase. Its specificity for (R)-3-(aryl)lactoyl-CoA substrates, such as (R)-Phenyllactyl-CoA, is a defining characteristic. While direct Km comparison for different acyl-CoAs is not available in the public domain, the enzyme's classification and literature confirm it acts exclusively on this class of compounds [REFS-1, REFS-2].

Enzymology Iron-Sulfur Cluster Radical Chemistry

Structural Difference from Phenylacetyl-CoA

At the molecular level, (R)-Phenyllactyl-CoA and its closest common analog, phenylacetyl-CoA, are distinguished by the presence of a chiral hydroxyl group. This functional group is not a trivial modification; it is the site of the radical dehydration reaction catalyzed by FldBC. Phenylacetyl-CoA lacks this hydroxyl and is instead a substrate for a completely different set of enzymes (e.g., ring-oxygenases/reductases in aerobic phenylacetate catabolism) [REFS-1, REFS-2].

Chemoinformatics Metabolomics Structural Biology

Applications of (R)-Phenyllactyl-CoA


Anaerobic Phenylalanine Fermentation

This is the primary research context for (R)-Phenyllactyl-CoA. It is an essential, pathway-specific intermediate in the fermentation of L-phenylalanine to phenylacetate and 3-phenylpropionate by organisms like *Clostridium sporogenes* . The quantitative evidence for the high substrate specificity of the enzymes involved (FldA, FldBC) confirms its non-redundant role, making it the correct compound for *in vitro* reconstitution of this pathway or for studying its unique radical dehydration chemistry .

FldA and FldBC Functional Characterization

For scientists studying the biochemistry of anaerobic amino acid degradation, (R)-Phenyllactyl-CoA is the required substrate for characterizing FldBC (phenyllactyl-CoA dehydratase) or the product of the FldA reaction. The enzyme's documented high specificity for (R)-3-(aryl)lactoyl-CoA derivatives means that other acyl-CoAs cannot be used as substitutes for reliable kinetic assays or structural studies of these enzymes .

Tropane Alkaloid Biosynthesis

In plant specialized metabolism, (R)-Phenyllactyl-CoA acts as a specific acyl donor in the biosynthesis of littorine, a key intermediate in the formation of tropane alkaloids like atropine and scopolamine . Its procurement is essential for *in vitro* reconstitution of this step, which involves a dedicated acyltransferase (EC 2.3.1.185). The use of a generic acyl-CoA would not yield the correct product.

Metabolomics and Pathway Engineering

When engineering novel pathways in microbial hosts or analyzing metabolomic profiles from anaerobic consortia, authentic (R)-Phenyllactyl-CoA is required as an analytical standard. Its unique mass and retention time properties, stemming from its specific molecular formula (C30H44N7O18P3S) , are essential for accurate identification and quantification in complex biological matrices via LC-MS/MS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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